![molecular formula C21H21N7O B2558059 (E)-2-amino-N-isobutyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 836635-64-4](/img/structure/B2558059.png)
(E)-2-amino-N-isobutyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(E)-2-amino-N-isobutyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a complex organic molecule. It belongs to the class of quinoxalines, which are nitrogen-containing heterocyclic compounds . Quinoxalines have gained considerable attention due to their potential biological and pharmaceutical properties .
Molecular Structure Analysis
Quinoxalines have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific molecular structure of “(E)-2-amino-N-isobutyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” would require more detailed analysis, which is not provided in the available literature.Chemical Reactions Analysis
Quinoxalines can undergo various chemical reactions, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions . The specific chemical reactions involving “(E)-2-amino-N-isobutyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” are not detailed in the available literature.Aplicaciones Científicas De Investigación
Cancer Research
This compound has shown potential in cancer research, particularly as a part of novel drug design approaches. It exhibits inhibitory activity against Bcr-Abl and HDAC1, which are significant targets in cancer therapy . The dual inhibition mechanism can lead to the development of potent anticancer therapeutics.
Antibacterial and Antifungal Applications
The structure of this compound allows it to act as an effective agent against specialized aquatic bacterial species, Gram-positive and Gram-negative species, as well as fungal species . Its ability to inhibit these organisms makes it a valuable asset in the development of new antibacterial and antifungal drugs.
Antioxidant Properties
In the realm of antioxidant research, derivatives of this compound have been compared to ascorbic acid for their ability to neutralize free radicals . This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases.
Pharmacokinetics Profiles
The compound’s derivatives have been evaluated for their pharmacokinetic profiles, which is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of potential pharmaceuticals . This information helps in optimizing drug design for better therapeutic efficacy.
Synthesis of Heterocyclic Compounds
Magnesium oxide nanoparticles have catalyzed the synthesis of novel derivatives of this compound, highlighting its role in the creation of heterocyclic compounds with potential biological activity . This application is significant in medicinal chemistry for the development of new drugs.
Crystallography and Structural Analysis
The compound has been used in crystallography to determine the structure of related molecules, which is fundamental in the design of drugs and understanding their interactions with biological targets . Accurate structural information is vital for the rational design of therapeutics.
Mecanismo De Acción
The mechanism of action of quinoxalines often depends on their specific structure and the biological target they interact with . The specific mechanism of action for “(E)-2-amino-N-isobutyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is not detailed in the available literature.
Direcciones Futuras
Quinoxalines and their derivatives have been the subject of considerable research due to their potential biological and pharmaceutical properties . Future research could focus on the synthesis, characterization, and biological evaluation of new quinoxaline derivatives, including “(E)-2-amino-N-isobutyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide”.
Propiedades
IUPAC Name |
2-amino-N-(2-methylpropyl)-1-[(E)-pyridin-3-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7O/c1-13(2)10-24-21(29)17-18-20(27-16-8-4-3-7-15(16)26-18)28(19(17)22)25-12-14-6-5-9-23-11-14/h3-9,11-13H,10,22H2,1-2H3,(H,24,29)/b25-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLLFLOGMULJSH-BRJLIKDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CN=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CN=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-amino-N-isobutyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylate](/img/structure/B2557976.png)

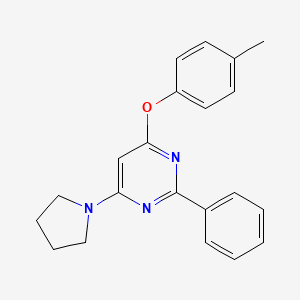
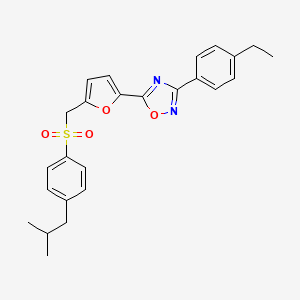
![N-[2-(furan-2-ylmethylsulfanyl)ethyl]benzamide](/img/structure/B2557982.png)
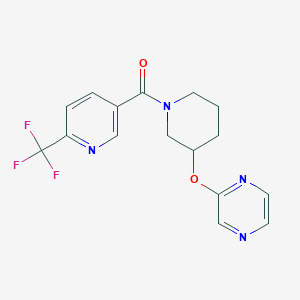
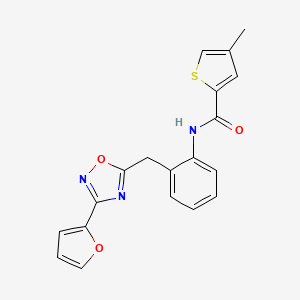


![(3r,5r,7r)-N-([2,2'-bifuran]-5-ylmethyl)adamantane-1-carboxamide](/img/structure/B2557991.png)
![N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]butanamide](/img/structure/B2557992.png)
![(S)-4-((7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)butanoic acid](/img/structure/B2557994.png)
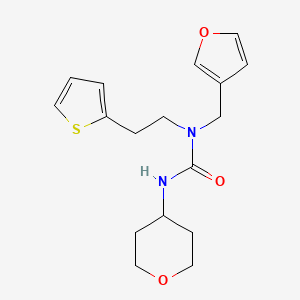
![2-{8-[(3,4-dimethylphenyl)amino]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B2557999.png)